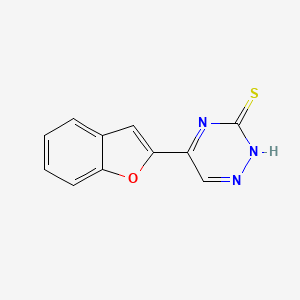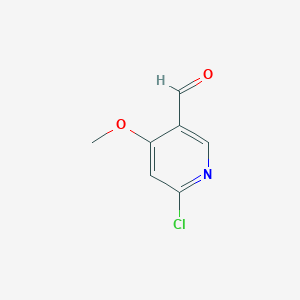
1-(5-Bromopyrimidin-4-yl)-2,2,2-trifluoroethanone
Descripción general
Descripción
The compound “1-(5-Bromopyrimidin-4-yl)-2,2,2-trifluoroethanone” is a chemical compound that contains a pyrimidine ring, a bromine atom, and a trifluoroethanone group. Pyrimidine is a basic structure in nucleic acids like DNA and RNA, where it occurs as the bases cytosine, thymine, and uracil .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyrimidine ring with a bromine atom attached at the 5th position and a trifluoroethanone group attached at the 1st position .Aplicaciones Científicas De Investigación
Synthesis of Antifungal Agents
A notable application of derivatives similar to "1-(5-Bromopyrimidin-4-yl)-2,2,2-trifluoroethanone" is in the synthesis of antifungal agents such as Voriconazole, a broad-spectrum triazole antifungal agent. The synthesis involves key steps of diastereoselective addition and stereochemistry control, demonstrating the compound's role in creating pharmaceuticals with specific action mechanisms Butters et al., 2001.
Cross-Coupling Reactions
The compound has been used in studies exploring the Suzuki-Miyaura cross-coupling reactions, indicating its utility in creating complex organic molecules. For example, research has demonstrated the versatility of this method for synthesizing pyrimidines bearing thiophene fragments, showcasing the compound's importance in heterocyclic chemistry Verbitskiy et al., 2012.
Chemoenzymatic Synthesis
In the field of green chemistry and biocatalysis, derivatives of "this compound" have been employed in the chemoenzymatic synthesis of precursors for pharmaceutical compounds, such as Odanacatib. This research highlights the compound's role in enabling stereoselective synthesis, an essential aspect of producing enantiomerically pure pharmaceuticals González-Martínez et al., 2019.
Material Science Applications
The compound's derivatives have also been explored in material science, specifically in the development of sensitized near-infrared emission materials. Research into IrIII-LnIII bimetallic complexes with bridging ligands derived from the compound showcases its potential in creating advanced materials for optical applications Chen et al., 2014.
Synthetic Methodology
Additionally, the compound serves as a crucial intermediate in synthetic methodology, enabling the construction of complex molecules through regioselective synthesis. This application is vital in drug discovery and development, where the precise arrangement of atoms can significantly impact a molecule's biological activity Medina et al., 2006.
Propiedades
IUPAC Name |
1-(5-bromopyrimidin-4-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3N2O/c7-3-1-11-2-12-4(3)5(13)6(8,9)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIRKFCZDQGXSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)C(=O)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1402898.png)
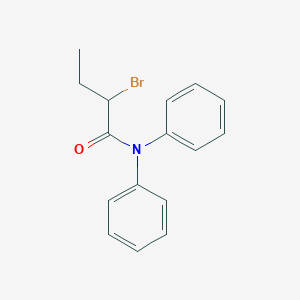
![5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B1402903.png)
![Methyl 2-[(2-chloropropanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1402904.png)
![2-Chloro-N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B1402905.png)
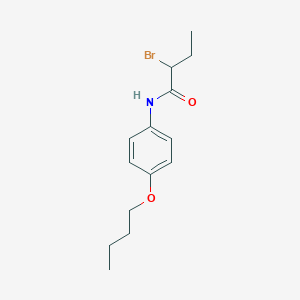
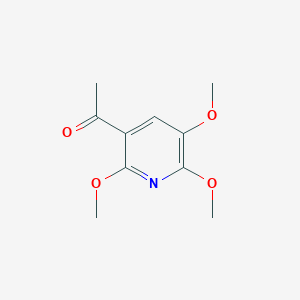
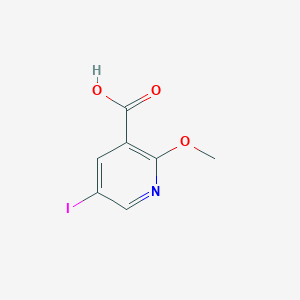


![5,5-Dimethyl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1402913.png)
